Ethyl 4-(pyrrolidin-1-yl)benzoate
Overview
Description
Ethyl 4-(pyrrolidin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester functional group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(pyrrolidin-1-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(pyrrolidin-1-yl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct alkylation of 4-(pyrrolidin-1-yl)benzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pyrrolidin-1-yl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-(pyrrolidin-1-yl)benzoic acid
Reduction: 4-(pyrrolidin-1-yl)benzyl alcohol
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
Ethyl 4-(pyrrolidin-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(pyrrolidin-1-yl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The ester group may also undergo hydrolysis, releasing the active benzoic acid derivative.
Comparison with Similar Compounds
Ethyl 4-(pyrrolidin-1-yl)benzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-(piperidin-1-yl)benzoate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Ethyl 4-(morpholin-1-yl)benzoate: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in the specific properties imparted by the pyrrolidine ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-pyrrolidin-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)11-5-7-12(8-6-11)14-9-3-4-10-14/h5-8H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJDCQVVECOVJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354426 | |
Record name | ethyl 4-(pyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101038-63-5 | |
Record name | ethyl 4-(pyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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